Methods of Synthesis
The synthesis of (-)-apomorphine typically involves several key steps:
Recent advancements have introduced methods utilizing different solvents and crystallization techniques to improve yield and purity. For instance, aqueous-based and non-aqueous methods have been compared for their efficiency in producing crystalline forms of apomorphine .
Molecular Structure
The molecular structure of (-)-apomorphine features a complex tetracyclic framework that includes multiple stereocenters. Key characteristics include:
The structural formula can be represented as:
ith specific stereochemistry denoted by its IUPAC name: dihydrogen bis((9R)-10-methyl-10-azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1(17),2,4,6,13,15-hexaene-3,4-diol) hydrate dichloride .
Chemical Reactions Involving (-)-Apomorphine
(-)-Apomorphine can participate in various chemical reactions:
Understanding these reactions is essential for optimizing therapeutic applications and minimizing side effects associated with its use .
Mechanism of Action
(-)-Apomorphine acts primarily as an agonist at dopamine D2 receptors but also shows activity at D1 and other dopamine receptor subtypes. Its mechanism includes:
The biphasic effects observed with this compound suggest that it may activate different signaling pathways depending on receptor subtype engagement and concentration levels.
Physical and Chemical Properties
Other properties include:
The origin of (-)-apomorphine is rooted in mid-19th century alkaloid chemistry. Finnish chemist Adolf Edvard Arppe achieved the first documented synthesis in 1845 by heating morphine with concentrated sulfuric acid. The resulting compound, initially termed sulfomorphide, exhibited distinct properties from its morphine precursor, including solubility in alkaline solutions and color instability (turning green upon air exposure) [2] [3]. French chemists Auguste Laurent and Charles Frédéric Gerhardt re-examined this substance in 1848, classifying it as an "amid" but retaining the sulfomorphide nomenclature [2] [3] [8].
In 1851, Scottish chemist Thomas Anderson reported an alternative synthesis pathway using codeine instead of morphine, subjecting it to sulfuric acid treatment and obtaining a compound identical to Arppe's sulfomorphide [2] [8]. The pivotal advancement came in 1869 when English chemists Augustus Matthiessen and Charles Romley Alder Wright refined the synthesis by heating morphine with hydrochloric acid, producing a crystalline hydrochloride salt. They introduced the name apomorphia (later apomorphine) to denote its structural relationship to, yet distinctiveness from, morphine [2] [3] [8]. This method became the standard due to improved reproducibility and yield.
Early pharmacological investigations commenced immediately. In 1869, Samuel Gee characterized apomorphine's potent emetic effects in dogs and humans, alongside sedative and excitatory properties [2] [8]. Concurrently, Francis Hare explored its potential for treating alcoholism, leveraging its aversive effects. Francis Pierce observed attenuation of choreic movements in humans (1870), while Georg Siebert (1871) and Erich Harnack (1874) conducted systematic pharmacological studies across species, confirming central nervous system actions [2] [3].
Table 1: Key Early Synthesis Methods of Apomorphine (1845-1869)
Year | Researcher(s) | Starting Material | Reagent | Product Name | Significance |
---|---|---|---|---|---|
1845 | Adolf Edvard Arppe | Morphine | Sulfuric acid | Sulfomorphide | First synthesis; unstable product |
1851 | Thomas Anderson | Codeine | Sulfuric acid | Sulfomorphide | Alternative synthesis route |
1869 | Matthiessen & Wright | Morphine | Hydrochloric acid | Apomorphia | Crystalline hydrochloride salt; standardized method |
The elucidation of (-)-apomorphine's complex structure spanned decades. Initial work relied on classical degradation studies and elemental analysis. Critical insights emerged from comparisons with morphine, whose structure was partially resolved earlier. Key findings included:
The definitive structural breakthrough came in 1902 through the work of German chemist Robert Pschorr and colleagues. Using oxidative degradation and synthesis, they established apomorphine as a rigid tetracyclic molecule: a dihydroxylated aporphine alkaloid featuring a morphinan core (rings A, B, C, D) with an additional strained oxide bridge between C-4 and C-5, creating a fifth ring (E) [2] [3] [8]. This clarified the "apo-" designation, signifying its derivation from morphine but lacking morphine's characteristic furan ring (cleaved during acid rearrangement).
Stereochemistry: Natural (-)-apomorphine possesses five chiral centers (C-5, C-6, C-6a, C-7, C-14). Its potent dopaminergic activity resides exclusively in the R-enantiomer at the critical C-6a position, designated as (6aR)-(-)-apomorphine. This configuration arises from the stereospecific rearrangement of morphine during synthesis. Early recognition of its optical activity (laevorotatory) preceded full stereochemical assignment [4] [8]. The rigid "T-shaped" conformation, enforced by the oxide bridge (C-4/C-5 ether linkage) and the stereochemistry at C-6a, positions its catechol group (rings A and B) and nitrogen atom optimally for dopamine receptor interaction, mimicking the extended conformation of endogenous dopamine [7] [8]. The absolute configuration (5R, 6S, 6aR, 7R, 14S) was confirmed later using X-ray crystallography and advanced spectroscopic techniques [4] [8].
Table 2: Key Structural Features of (-)-Apomorphine Hydrochloride Hydrate
Feature | Detail | Significance |
---|---|---|
Molecular Formula | C₁₇H₁₇NO₂ (Free base); C₁₇H₁₈ClNO₂ • ½H₂O (Common salt form) | Defines elemental composition and molecular weight (267.32 g/mol free base) |
Core Structure | Aporphine Alkaloid (Tetracyclic + Bridged Oxide Ring) | Rigid scaffold distinct from morphine; basis for dopaminergic activity |
Functional Groups | Catechol (Dihydroxylated benzene rings A/B), Tertiary Amine (N-CH₃) | Catechol mimics dopamine; amine crucial for receptor binding/receptor activation |
Key Chiral Center | C-6a (Absolute Configuration R) | Determines enantiomeric specificity for dopamine receptor activation |
Configuration | (5R, 6S, 6aR, 7R, 14S) | Complete stereochemical assignment; defines 3D shape and bioactivity |
Conformation | "T-Shaped" | Optimal presentation of pharmacophores for receptor interaction |
Common Salt Form | Hydrochloride Hemihydrate | Enhances stability and water solubility compared to unstable free base |
The reliance on morphine as the starting material for (-)-apomorphine synthesis presented challenges, including dependence on opium sources and the complexity of controlling stereochemistry during the acid-catalyzed rearrangement. 20th-century research focused on developing more efficient, stereocontrolled, and potentially morphine-independent syntheses. Key milestones include:
Refinement of Morphine Rearrangement: Lyndon Small, Burt Faris, and James Mallonee at the University of Virginia (1940s) re-investigated the classic HCl route, demonstrating that zinc chloride (used by Mayer in 1871) was unnecessary for the conversion, simplifying the process [5]. Optimization focused on reaction conditions (temperature, acid concentration, time) to maximize yield and minimize degradation of the sensitive catechol group and formation of the undesired green oxidation product (apomorphine dimer/quinone) [5] [8]. Purification techniques for the hydrochloride salt, particularly crystallization as the stable hemihydrate (C₁₇H₁₈ClNO₂ • ½H₂O), became critical for pharmaceutical use [5].
Total Synthesis (Racemic): The first total synthesis of racemic apomorphine, circumventing the need for morphine, was reported in 1973 by John L. Neumeyer and collaborators at Arthur D. Little and Sterling-Winthrop [5]. This landmark achievement involved constructing the complex pentacyclic ring system through sequential cyclization strategies, starting from simpler benzylisoquinoline precursors. While not directly yielding the active enantiomer, it provided a route to the apomorphine skeleton and enabled access to novel analogs.
Enantioselective Synthesis: Building on total synthesis, methods to specifically produce the active (6aR)-(-)-enantiomer were developed. In 1981, Vishnu J. Ram and John L. Neumeyer (Northeastern University) achieved the enantioselective synthesis of both apomorphine enantiomers starting from natural opiates thebaine and bulbocapnine, utilizing chiral resolution or asymmetric induction techniques [5]. Subsequent approaches aimed for fully synthetic enantioselective routes. A significant advance came with Michael J. Martinelli and colleagues' work (1990s-2000s), developing asymmetric hydrogenation of advanced tetracyclic intermediates to set the crucial 6aR configuration with high enantiomeric excess (ee) [8].
Modern Methodologies (Late 20th - 21st Century): Research continues towards more efficient, sustainable, and scalable syntheses. Notable approaches include:
Table 3: Evolution of Key Synthetic Strategies for (-)-Apomorphine
Era | Strategy | Key Features/Advances | Limitations/Challenges |
---|---|---|---|
Classic (1869+) | Acid Rearrangement (Morphine → Apomorphine) | Simple in concept; direct conversion; established for pharmaceutical production. | Requires morphine feedstock; sensitive reaction; epimerization possible; purification critical; green oxidation product. |
Mid-20th C | Rearrangement Optimization | Demonstrated ZnCl₂ unnecessary; optimized HCl conditions; crystallization of stable HCl hemihydrate. | Still reliant on morphine; stereochemistry control limited by rearrangement mechanism. |
1970s | Total Synthesis (Racemic) | First route independent of morphine (Neumeyer); access to novel analogs. | Multi-step; low overall yield; racemic mixture requires resolution. |
1980s+ | Enantioselective Synthesis | Ram/Neumeyer (from thebaine/bulbocapnine); Martinelli (asymmetric hydrogenation) - access to pure (6aR)-enantiomer. | Often complex multi-step sequences; requires chiral catalysts/resolution; scalability. |
21st Century | Advanced Synthetic Methods | Greaney (decarboxylative); C-H activation; Biocatalysis (exploratory) - aim for efficiency, green chemistry, better stereocontrol. | Many still in development; not yet industrially competitive with optimized rearrangement for large-scale API production. |
The synthesis of (-)-apomorphine hydrochloride hydrate exemplifies the interplay between classical organic chemistry and modern innovation. While the optimized acid rearrangement of morphine remains the primary industrial route for producing the active pharmaceutical ingredient (API), continuous advancements in enantioselective synthesis and catalytic methods provide valuable alternatives and deeper insights into the construction of complex bioactive alkaloids. The focus remains on improving efficiency, sustainability, and stereochemical fidelity.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: